Aceprometazine, (R)- Aceprometazine, (R)- (R)-aceprometazine is the (R)-enantiomer of aceprometazine. It is an enantiomer of a (S)-aceprometazine.
Brand Name: Vulcanchem
CAS No.: 1254332-66-5
VCID: VC17057863
InChI: InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3/t13-/m1/s1
SMILES:
Molecular Formula: C19H22N2OS
Molecular Weight: 326.5 g/mol

Aceprometazine, (R)-

CAS No.: 1254332-66-5

Cat. No.: VC17057863

Molecular Formula: C19H22N2OS

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

Aceprometazine, (R)- - 1254332-66-5

Specification

CAS No. 1254332-66-5
Molecular Formula C19H22N2OS
Molecular Weight 326.5 g/mol
IUPAC Name 1-[10-[(2R)-2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone
Standard InChI InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3/t13-/m1/s1
Standard InChI Key XLOQNFNTQIRSOX-CYBMUJFWSA-N
Isomeric SMILES C[C@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C
Canonical SMILES CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The (R)-enantiomer of aceprometazine features a phenothiazine backbone substituted with a dimethylaminopropyl side chain and an acetyl group at position 2. Its absolute configuration is defined by the (R)-orientation at the chiral center within the side chain, as evidenced by the SMILES notation C[C@H](CN1C2=CC=CC=C2SC3=CC=C(C=C13)C(C)=O)N(C)C . The InChIKey XLOQNFNTQIRSOX-CYBMUJFWSA-N uniquely identifies this stereoisomer in chemical databases .

Table 1: Key Chemical Descriptors of (R)-Aceprometazine

PropertyValue
Molecular FormulaC₁₉H₂₂N₂OS
Molecular Weight326.456 g/mol
Defined Stereocenters1 (R-configuration)
E/Z Centers0
Optical ActivityUnspecified in literature
UNII Code919V0YJO5O

Synthetic and Regulatory Status

While the racemic mixture (aceprometazine) holds recognition in therapeutic databases for sleep-wake disorders (TTD Drug ID: D06EQP) , regulatory documentation specifically addressing the (R)-enantiomer remains sparse. Patent records indicate its classification as a chemical entity distinct from racemic formulations, with primary application codes including 1254332-66-5 and 44558891 in chemical registries .

Pharmacokinetic Profile in Animal Models

Disposition Kinetics in Camels

Intravenous administration of 0.1 mg/kg acepromazine (as racemic mixture) in Camelus dromedarius revealed enantiomer-agnostic pharmacokinetic parameters with potential relevance to the (R)-form:

  • Distribution Phase: Rapid tissue penetration (t₁/₂α = 0.1 h)

  • Elimination Phase: Prolonged terminal half-life (t₁/₂β = 9.4 h)

  • Volume of Distribution: Extensive extravascular distribution (Vss = 20.01 L/kg)

  • Clearance: Slow systemic clearance (0.12 L/h/kg)

These parameters suggest high lipid solubility and extensive tissue binding, characteristics that may be amplified in the pure (R)-enantiomer due to stereospecific protein interactions.

Comparative Pharmacokinetics Across Species

When contrasted with equine data:

ParameterCamel (Racemate)Horse (Racemate)
t₁/₂β (h)9.45.16
MRT (h)12.25≤50
Vd (L/kg)20.015.0

The 88% greater elimination half-life in camels implies possible species-specific metabolic handling or enantiomer accumulation .

Pharmacodynamic Effects and Clinical Implications

Sedative and Anxiolytic Actions

In camelid models, the racemic mixture induced:

  • Rapid sedation onset (10 min post-injection)

  • Sustained low-medium sedation (1.2 ± 0.61 score for 2 h)

  • Minimal cardiopulmonary depression (ΔHR < 10%, ΔRR < 15%)

These effects correlate with the compound's high Vd and prolonged MRT, suggesting the (R)-enantiomer may contribute disproportionately to central α₁-adrenergic blockade given stereochemical receptor affinity patterns.

Hematological Modulation

Notable blood parameter changes following racemic acepromazine administration:

ParameterPre-Treatment4h Post-Treatment
Hematocrit (%)30.0 ± 2.3716.52 ± 11.62*
WBC (×10³/μL)8.2 ± 1.112.6 ± 2.3*
Neutrophils (%)48 ± 768 ± 9*
Lymphocytes (%)42 ± 624 ± 5*

*Significant change (p<0.05)

The 55% hematocrit reduction suggests splenic erythrocyte sequestration, while leukocyte shifts indicate stereochemically mediated immune modulation.

Immunological Impact and Cellular Mechanisms

Leukocyte Population Dynamics

Flow cytometry analyses revealed:

  • Monocyte Phenotype Shift:

    • 40% decrease in MHC-II expression (MFI 152 → 91)

    • 210% increase in CD163 expression (MFI 38 → 118)

  • Lymphocyte Subset Changes:

    • CD4⁺ T cells: 2.1 × 10³ → 1.3 × 10³ cells/μL

    • γδ T cells: 1.8 × 10³ → 0.9 × 10³ cells/μL

These findings suggest (R)-aceprometazine may promote anti-inflammatory monocyte polarization while suppressing adaptive immune responses.

Neutrophil-Lymphocyte Ratio (NLR)

Post-treatment NLR increased from 1.14 to 2.83 (p<0.01), creating a pro-resolution immune environment potentially beneficial in inflammatory conditions but concerning in immunocompromised subjects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator